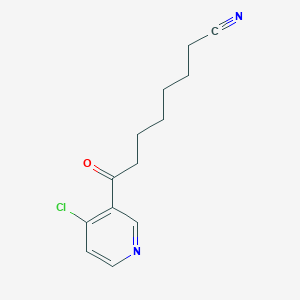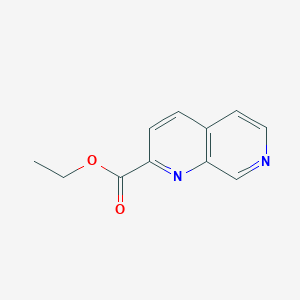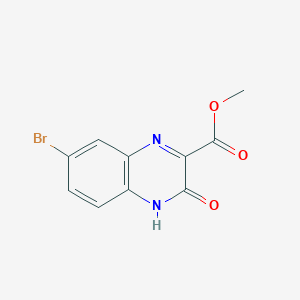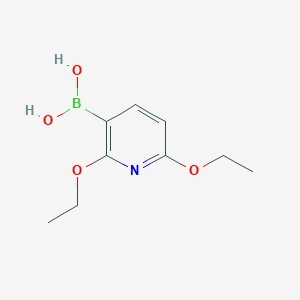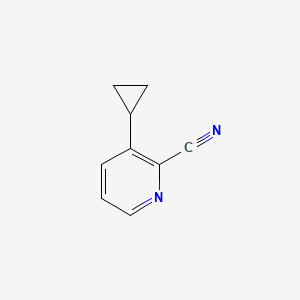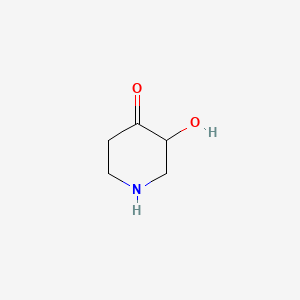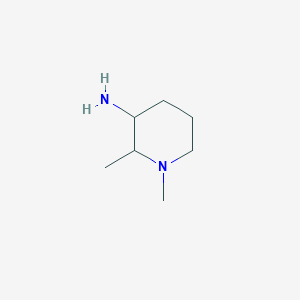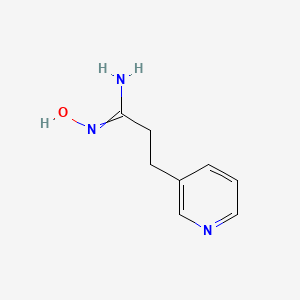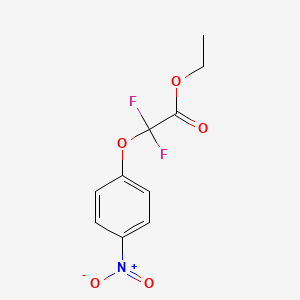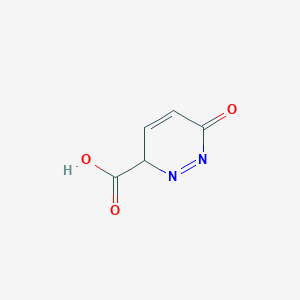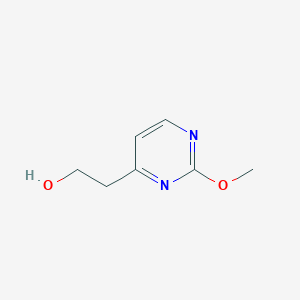
2-(2-Methoxypyrimidin-4-yl)ethanol
Overview
Description
2-(2-Methoxypyrimidin-4-yl)ethanol is a chemical compound that belongs to the class of pyrimidinols. It has a molecular weight of 154.17 . The IUPAC name for this compound is 2-(2-methoxy-4-pyrimidinyl)ethanol . The InChI code for this compound is 1S/C7H10N2O2/c1-11-7-8-4-2-6(9-7)3-5-10/h2,4,10H,3,5H2,1H3 .
Physical And Chemical Properties Analysis
2-(2-Methoxypyrimidin-4-yl)ethanol is a liquid at room temperature . Unfortunately, other physical and chemical properties like melting point, boiling point, solubility, etc., were not found in the search results.Scientific Research Applications
Polymer Science Applications
- Protecting Group for Methacrylic Acid : 2-(Pyridin-2-yl)ethanol has been identified as a good protecting group for methacrylic acid (MAA), which can be selectively removed after polymerization, either chemically under alkaline conditions or thermally at or above 110 °C. This characteristic suggests potential applications in the development of polymers with specific functionalities and environmental responsiveness (Elladiou & Patrickios, 2012).
Solvent Systems and Thermodynamics
- Solubility Studies : The solubility of pyrimidine derivatives in various organic solvents has been studied, revealing their solubility increases with temperature. Such studies are crucial for understanding the physicochemical properties of pyrimidine compounds and their applications in chemical synthesis and formulation development (Yao et al., 2017).
Spectroscopy and Structural Analysis
- Spectral Analysis and Structural Insights : The structural and vibrational properties of pyrimidine derivatives have been explored using various spectroscopic methods, providing insights into their chemical behavior and potential applications in materials science and analytical chemistry (Cinar et al., 2013).
Catalysis
- Catalytic Applications : Pyrimidine-based ligands have been employed in catalytic systems, including the methoxycarbonylation of olefins. Such studies highlight the utility of pyrimidine compounds in catalysis, potentially offering pathways to more efficient and selective chemical processes (Zulu et al., 2020).
Synthetic Organic Chemistry
- Multicomponent Synthesis : Pyrimidine derivatives have been synthesized through environmentally friendly, multicomponent reactions, demonstrating their versatility in organic synthesis. This approach aligns with the principles of green chemistry, aiming for processes that reduce waste and energy consumption (Gupta et al., 2014).
Safety And Hazards
The safety information available indicates that 2-(2-Methoxypyrimidin-4-yl)ethanol is potentially harmful if swallowed, causes skin irritation, and may cause damage to organs . The compound has been assigned the GHS07 pictogram and the signal word "Warning" . Precautionary statements include avoiding breathing mist or vapors, washing skin thoroughly after handling, not eating, drinking, or smoking when using this product, and wearing protective gloves, eye protection, and face protection .
properties
IUPAC Name |
2-(2-methoxypyrimidin-4-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2/c1-11-7-8-4-2-6(9-7)3-5-10/h2,4,10H,3,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UARDQWCMXNKRIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CC(=N1)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Methoxypyrimidin-4-yl)ethan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



